Product packaging for 2-(Benzyloxy)-4-bromobenzoic acid(Cat. No.:CAS No. 693257-19-1)

2-(Benzyloxy)-4-bromobenzoic acid

Cat. No.: B1522691
CAS No.: 693257-19-1
M. Wt: 307.14 g/mol
InChI Key: BFEVNLBJIJNYRW-UHFFFAOYSA-N
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Description

Significance as a Synthetic Intermediate

The strategic placement of its functional groups makes 2-(Benzyloxy)-4-bromobenzoic acid a significant intermediate for constructing complex molecular architectures. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the other two sites. This protection is stable under various conditions but can be removed later in a synthetic sequence to reveal the free phenol (B47542).

The carboxylic acid group provides a handle for forming esters and, most commonly, amide bonds, which are fundamental linkages in many biologically active molecules. The bromine atom is particularly important as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds through a variety of metal-catalyzed cross-coupling reactions. This regioselective reactivity is a cornerstone of modern synthetic chemistry, enabling the precise assembly of complex target structures.

Diverse Applications in Organic Chemistry and Medicinal Sciences

The utility of this compound is prominently demonstrated in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction pathways, and their deregulation is implicated in proliferative diseases like cancer. The epidermal growth factor receptor (EGFR) is a key member of this family and a major target for anticancer drug design.

In a notable research endeavor, this compound was utilized as a key starting material for the synthesis of a series of salicylanilides, a class of compounds investigated as EGFR PTK inhibitors. nih.gov Researchers developed a pharmacophore model suggesting that a salicylic (B10762653) acid scaffold could mimic the pyrimidine (B1678525) ring of known ATP-competitive inhibitors like quinazolines. nih.gov In this synthesis, this compound was first hydrolyzed to remove the benzyl (B1604629) protecting group, yielding the corresponding salicylic acid. nih.gov This intermediate was then coupled with various anilines to produce a library of salicylanilide (B1680751) derivatives. nih.gov Several of these compounds proved to be potent and selective inhibitors of EGFR tyrosine kinase, validating the role of the parent compound as a critical building block in this therapeutic area.

Overview of Current Research Landscape

The current research landscape continues to leverage versatile intermediates like this compound for the synthesis of novel bioactive compounds. The focus remains on developing potent and selective inhibitors for various therapeutic targets. The strategy of using this compound to create a salicylanilide core as a "pharmacophore replacement" for other heterocyclic systems is indicative of a sophisticated, model-driven approach to drug discovery. nih.gov

Research in this area benefits from advances in synthetic methodology, especially in copper-catalyzed and palladium-catalyzed cross-coupling reactions, which efficiently utilize the bromo-functionality. nih.gov The ongoing exploration of structure-activity relationships (SAR) for classes of molecules derived from this intermediate, such as the salicylanilides, aims to fine-tune their biological activity and optimize them as potential drug candidates. The compound's structure is well-suited for creating libraries of diverse molecules for high-throughput screening, a foundational practice in modern pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO3 B1522691 2-(Benzyloxy)-4-bromobenzoic acid CAS No. 693257-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEVNLBJIJNYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681362
Record name 2-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693257-19-1
Record name 2-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to 2-(Benzyloxy)-4-bromobenzoic Acid

The principal route to this compound involves the benzylation of a pre-brominated phenolic acid, namely 2-hydroxy-4-bromobenzoic acid. This approach ensures the correct placement of the bromine substituent from the outset.

The formation of the benzyl (B1604629) ether linkage in this compound is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classical Sɴ2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide, in this case, benzyl chloride or benzyl bromide. youtube.comorganicchemistrytutor.com

Key considerations for this transformation include the choice of base, solvent, and potentially a catalyst to enhance reaction efficiency.

Base and Nucleophile Formation : A strong enough base is required to deprotonate the phenolic hydroxyl group of the precursor. Sodium hydride (NaH) is a common choice for generating the phenoxide. libretexts.orgwhiterose.ac.uk Alternatively, weaker bases like potassium carbonate can be effective, often used in polar aprotic solvents like acetonitrile (B52724). nih.gov For substrates sensitive to harsh conditions, milder reagents such as silver(I) oxide (Ag₂O) can be employed. libretexts.orgorganic-chemistry.org

Electrophile : Benzyl bromide or benzyl chloride serves as the benzyl source. Benzyl halides are ideal electrophiles for this Sɴ2 reaction because they are primary halides and lack β-hydrogens, which minimizes the risk of competing E2 elimination reactions. youtube.comlibretexts.org

Phase-Transfer Catalysis (PTC) : To improve reaction rates and yields, especially in biphasic systems (e.g., a solid base in an organic solvent), phase-transfer catalysts are frequently used. acs.orgresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyl tributylammonium (B8510715) chloride, can shuttle the phenoxide from one phase to another, facilitating its reaction with the benzyl halide. researchgate.netphasetransfercatalysis.com This technique is a cornerstone of green chemistry, often allowing for milder conditions and easier workups. researchgate.net

Table 1: Comparison of Reagents for Benzyl Ether Synthesis
MethodTypical ReagentsKey AdvantagesReference
Classical WilliamsonAlcohol, NaH (base), Benzyl Halide (e.g., BnBr)Widely applicable, strong base ensures complete deprotonation. libretexts.orgwhiterose.ac.uk
Carbonate BaseAlcohol, K₂CO₃, Benzyl Halide, Acetonitrile (solvent)Milder than hydrides, suitable for many functional groups. nih.gov
Silver OxideAlcohol, Ag₂O, Benzyl HalideVery mild conditions, useful for sensitive substrates like sugars. libretexts.orgorganic-chemistry.org
Phase-Transfer Catalysis (PTC)Alcohol, NaOH or K₂CO₃, Benzyl Halide, PTC (e.g., TBAB)Enhances reaction in multiphase systems, improves yield, green methodology. acs.orgresearchgate.net
Pyridine-BasedAlcohol, 2-Benzyloxypyridine, Methyl TriflateNeutral conditions, compatible with acid- and base-labile groups. nih.gov

While synthesizing this compound by brominating 2-(benzyloxy)benzoic acid is a possible route, controlling the regioselectivity presents a challenge. The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack.

The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director. shaalaa.com It deactivates the benzene (B151609) ring towards electrophilic substitution, making the reaction slower.

The benzyloxy group (-OCH₂Ph) is an electron-donating group and a strong ortho-, para-director.

When both groups are present, the powerful ortho-, para-directing benzyloxy group dictates the position of bromination. Therefore, bromination of 2-(benzyloxy)benzoic acid would preferentially yield 5-bromo and 3-bromo isomers, not the desired 4-bromo product. For this reason, the more strategically sound synthesis begins with a precursor that already contains the bromine atom at the C-4 position, such as 4-bromosalicylic acid (2-hydroxy-4-bromobenzoic acid).

Utilization of Related Bromobenzoic Acid Scaffolds as Starting Materials

The availability and synthesis of precursors like 4-bromobenzoic acid are critical. This compound can be derived from readily available industrial chemicals like p-bromotoluene or p-toluic acid.

A primary method for synthesizing 4-bromobenzoic acid is the oxidation of the methyl group of p-bromotoluene. vaia.com This transformation can be achieved using various oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄) : A classic and powerful oxidizing agent that effectively converts the alkyl side chain of an aromatic ring to a carboxylic acid. vaia.comguidechem.comquora.com The reaction is often performed under basic or neutral conditions, followed by acidification to yield the carboxylic acid. guidechem.com While effective, this method can generate significant manganese dioxide waste.

Catalytic Liquid-Phase Oxidation : A more modern and greener approach involves using oxygen as the oxidant in the presence of a catalyst system. google.com A common catalytic mixture includes cobalt acetate (B1210297) and manganese acetate, often with a bromide source, in an acetic acid solvent. google.comprepchem.com This method can achieve very high yields (up to 98%) and purity. google.com

Oxone® : A potassium peroxymonosulfate (B1194676) salt, Oxone® serves as a potent and environmentally friendlier oxidant. It can be used in catalytic systems, for instance with 2-iodoxy-5-methylbenzenesulfonic acid, to oxidize 4-bromobenzyl alcohol to 4-bromobenzoic acid with high yields (86-90%). orgsyn.org

Table 2: Selected Oxidative Syntheses of 4-Bromobenzoic Acid
Starting MaterialOxidant/Catalyst SystemSolventYieldReference
p-BromotolueneOxygen / Cobalt acetate, Manganese acetate, BromideGlacial Acetic Acid>98% google.com
p-BromotoluenePotassium Permanganate (KMnO₄)Aqueous~80% guidechem.com
4-Bromobenzyl AlcoholOxone® / 2-Iodoxy-5-methylbenzenesulfonic acid (cat.)Acetonitrile/Water86-90% orgsyn.org
p-BromotoluenePotassium Permanganate / Phase Transfer CatalystAqueous82.4% guidechem.com

Derivatives of toluene (B28343) are versatile starting points. For instance, p-toluic acid (4-methylbenzoic acid) can be converted into related scaffolds. A common reaction is free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.eduprepchem.com This yields 4-(bromomethyl)benzoic acid, a useful intermediate that can be further functionalized. While this specific product is not a direct precursor to this compound via the main pathway, it highlights the synthetic flexibility of toluene-based starting materials in creating a variety of benzoic acid derivatives.

Synthesis of 4-Bromobenzoic Acid and its Derivatives

Decarboxylative Halogenation Strategies

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for the synthesis of organic halides from carboxylic acids. researchgate.netacs.orgnih.govnih.gov This process involves the cleavage of a carbon-carbon bond between the molecular skeleton and the carboxylic group, with the liberation of carbon dioxide and the introduction of a halogen. acs.orgnih.govnih.gov This strategy is particularly useful for producing aryl halides with substitution patterns that are not easily accessible through direct aromatic halogenation, as the directing effects of existing substituents might not favor the desired isomer. acs.orgnih.gov

The reaction can be applied to a wide range of carboxylic acids, including alkanoic, alkenoic, acetylenic, and (hetero)aromatic acids, to yield the corresponding halides. acs.orgnih.govnih.gov One of the key advantages of this method is the use of relatively inexpensive and readily available carboxylic acids as starting materials. acs.org Furthermore, any unreacted carboxylic acid can be easily removed from the reaction mixture through a simple aqueous basic workup. acs.org

Several approaches to decarboxylative halogenation have been developed, including historic and modern methods with varying advantages and drawbacks. nih.gov For aromatic acids, this reaction provides a valuable alternative to electrophilic substitution. acs.orgnih.gov For instance, the carboxyl group can be introduced by the oxidation of a methyl group on a benzene derivative, and its subsequent replacement by a halogen via decarboxylation can lead to specific regioisomers. acs.orgnih.gov

Recent advancements have focused on developing milder and more efficient protocols. For example, copper(I) has been used as a promoter for the decarboxylative functionalization of electron-deficient benzoic acids under aerobic conditions, while palladium(II) catalysts are effective for electron-rich benzoic acids. organic-chemistry.org These methods often utilize readily available halogen sources and can proceed under greener, more economical conditions, avoiding toxic reagents. organic-chemistry.org Light irradiation has also been shown to significantly improve the reaction rates and yields for some aromatic substrates. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems for Decarboxylative Halogenation of Benzoic Acids

Catalyst SystemSubstrate TypeConditionsAdvantages
Copper(I) PromoterElectron-DeficientAerobicSimpler, greener, avoids toxic reagents
Palladium(II) CatalystElectron-RichAerobicEffective for substrates where Cu(I) is not
Light IrradiationVarious Aromatic AcidsN/AImproved reaction rates and yields

Derivatization of 2-Bromobenzoic Acid for Heterocyclic Synthesis

2-Bromobenzoic acid and its derivatives are crucial building blocks in the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net These compounds can be coupled with appropriate nitrogen-containing molecules, and subsequent intramolecular radical cyclizations can be employed to construct complex tri- and tetracyclic systems. researchgate.net The versatility of 2-bromobenzoic acids allows for their use in a range of reactions, including conjugate additions, spirocyclizations, and homolytic aromatic substitutions, leading to the formation of isoindolinones, benzolactams, and isoquinolinones. researchgate.net

A significant application of 2-bromobenzoic acids is in copper-catalyzed amination reactions to produce N-aryl and N-alkyl anthranilic acid derivatives. nih.gov These reactions are often chemo- and regioselective, eliminating the need for protecting the carboxylic acid group. nih.gov For example, the coupling of 2-bromobenzoic acid with various anilines or aliphatic amines in the presence of a copper catalyst system (e.g., Cu/Cu2O) yields the corresponding anthranilic acids in good to high yields. nih.gov These products are important precursors for pharmaceuticals and have applications in materials science, such as in the development of metal ion-selective fluorescent sensors. nih.gov

The derivatization of 2-bromobenzoic acid is not limited to amination. It can also serve as a precursor in other coupling reactions and as a starting material for more complex structures. Its chemical properties, including its reactivity in substitution reactions, make it a versatile tool for synthetic chemists.

Advanced Functionalization of the Benzyloxy Moiety

The benzyloxy group in this compound is a key functional handle that can be manipulated through various advanced synthetic strategies.

Benzylation Reactions in Complex Molecular Architectures

The introduction of a benzyl group, known as benzylation, is a common and crucial step in the synthesis of complex molecules. researchgate.netresearchgate.net The benzyl group often serves as a protecting group for alcohols and other functional groups due to its relative stability and the availability of methods for its selective removal. nih.gov

The Williamson ether synthesis is a classic method for benzylation, involving the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org While effective, this method's strongly basic conditions can be incompatible with sensitive substrates. organic-chemistry.org To address this, milder and more selective benzylation methods have been developed. For instance, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions allows for benzylation in the presence of base-sensitive functional groups. organic-chemistry.org

Chemoselective benzylation is particularly important in the synthesis of polyhydroxylated compounds where specific hydroxyl groups need to be targeted. researchgate.netresearchgate.net For example, highly chemoselective benzylation of propargylic hydroxyl groups in the presence of other hydroxyls can be achieved using benzyl bromide and sodium hydroxide (B78521) in DMF at room temperature. researchgate.netresearchgate.net Catalytic methods, such as using bis[acetylacetonato]copper, can also achieve selective O-benzylation of primary alcohols over secondary alcohols and phenols. researchgate.netresearchgate.net

Recent research has also explored promoter-free and additive-free benzylation of arenes, where benzyl chlorides and bromides react directly with electron-rich aromatic rings. researchgate.net These advancements in benzylation techniques provide synthetic chemists with a powerful toolkit for constructing complex molecular architectures with high precision and efficiency. organic-chemistry.org

Selective Protection and Deprotection Strategies

The benzyl group is a widely used protecting group for alcohols in multistep organic synthesis due to its stability under a variety of reaction conditions. jk-sci.comuwindsor.ca It is generally stable to many reagents, including those used for the protection and deprotection of other common protecting groups like OTHP, and it is significantly more stable to acidic conditions than acetal-based protecting groups. uwindsor.ca

The most common method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenolysis, which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct. organic-chemistry.orgjk-sci.com This method is highly efficient but can be complicated by the presence of other reducible functional groups in the molecule, such as alkenes or alkynes. jk-sci.comuwindsor.ca In such cases, alternative deprotection strategies are necessary.

Table 2: Common Deprotection Methods for Benzyl Ethers

MethodReagentsConditionsSelectivity/Compatibility
Catalytic HydrogenolysisPd/C, H₂Typically room temperature and atmospheric pressureNot compatible with reducible groups like alkenes/alkynes. jk-sci.comuwindsor.ca
Transfer HydrogenationPd/C, 1,4-cyclohexadieneMicrowave heatingRapid and safe alternative to H₂ gas. jk-sci.com
Oxidative CleavageDDQ, photoirradiationMeCN, long-wavelength UV lightUseful for p-methoxybenzyl (PMB) ethers, can be applied to simple benzyl ethers. organic-chemistry.org
Strong Acid CleavageHBr, HI, BBr₃Low temperature to room temperatureAggressive conditions that can cleave other protecting groups. uwindsor.ca
Birch ReductionNa, NH₃(l)Low temperatureLess common, can be used when hydrogenolysis is not feasible. uwindsor.ca

Reactivity Profiles and Transformational Organic Chemistry

Cross-Coupling Reactions Involving 2-(Benzyloxy)-4-bromobenzoic Acid

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound makes it an ideal substrate for such transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.com The aryl bromide in this compound readily participates in the catalytic cycles of several named reactions. youtube.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comnews-medical.net First reported in 1979, this reaction is valued for its mild conditions, functional group tolerance, and the use of non-toxic and easily removable boron-based by-products. news-medical.netlibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, a Suzuki-Miyaura reaction would typically involve coupling with an arylboronic acid to construct a biphenyl (B1667301) structure. While specific examples for this exact substrate are not prevalent in leading literature, the successful coupling of closely related compounds like 4-bromobenzoic acid with phenylboronic acid demonstrates the feasibility of this transformation. researchgate.net The reaction tolerates a wide array of functional groups, and the benzyloxy and carboxylic acid moieties are expected to be compatible. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExample Reagent/ConditionPurposeCitation
Aryl Halide This compoundSubstrate
Boron Reagent Arylboronic acid or esterCoupling Partner tcichemicals.com
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂Catalyst researchgate.netnih.gov
Ligand XPhos, SPhos, PPh₃Stabilize & activate catalyst nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boron reagent news-medical.net
Solvent Toluene (B28343), Dioxane/H₂O, THF/H₂OReaction Medium nih.gov
Temperature Room Temperature to 100 °CTo drive the reaction researchgate.net

Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This Nobel Prize-winning reaction was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is highly regioselective, typically with the aryl group adding to the less substituted carbon of the alkene, and results in products with an E-configuration. thieme-connect.dechem-station.com

In the context of this compound, a Heck reaction would allow for the introduction of a vinyl group at the 4-position. The reaction is compatible with various functional groups, although electron-withdrawing groups on the alkene partner can enhance the reaction rate. wikipedia.orgthieme-connect.de

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
ComponentExample Reagent/ConditionPurposeCitation
Aryl Halide This compoundSubstrate
Alkene Styrene, Acrylate esterCoupling Partner wikipedia.org
Palladium Catalyst Pd(OAc)₂, PdCl₂Catalyst wikipedia.org
Ligand P(o-tolyl)₃, PPh₃Stabilize & activate catalyst thieme-connect.de
Base Et₃N, K₂CO₃, NaOAcNeutralize H-X byproduct wikipedia.org
Solvent DMF, NMP, Acetonitrile (B52724)Reaction Medium thieme-connect.de
Temperature 80 - 140 °CTo drive the reaction thieme-connect.de

Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions, including room temperature. wikipedia.orglibretexts.org The generally accepted mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

For this compound, the Sonogashira coupling provides a direct route to synthesize 4-alkynyl derivatives. This transformation is highly valuable for accessing intermediates used in pharmaceuticals and materials science. wikipedia.orglibretexts.org The reaction has been successfully applied to various bromo-substituted aromatic compounds. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
ComponentExample Reagent/ConditionPurposeCitation
Aryl Halide This compoundSubstrate
Alkyne Terminal alkyne (e.g., Phenylacetylene)Coupling Partner organic-chemistry.org
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Catalyst researchgate.net
Copper Co-catalyst CuIActivates the alkyne organic-chemistry.orgresearchgate.net
Base Et₃N, Piperidine, DIPABase and Solvent researchgate.net
Solvent Toluene, THF, DMFReaction Medium researchgate.net
Temperature Room Temperature to 80 °CTo drive the reaction wikipedia.org

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives. tcichemicals.com Nickel catalysts can be more cost-effective and can sometimes catalyze challenging couplings, such as those involving aryl chlorides, more efficiently than palladium. tcichemicals.com The principles of nickel-catalyzed reactions, like the Suzuki-Miyaura coupling, often mirror the palladium systems, involving oxidative addition, transmetalation, and reductive elimination steps. Given the reactivity of other bromobenzoic acids in nickel-catalyzed couplings, it is reasonable to expect that this compound would also be a viable substrate. tcichemicals.com

Furthermore, recent advancements have explored catalyst systems based on other metals like copper and iron for certain cross-coupling applications, often promoted for their lower cost and toxicity. The development of these methods continues to expand the toolkit for synthetic chemists. uniurb.itchemrxiv.orgchemrxiv.orgresearchgate.net

Radical Reaction Pathways and Their Synthetic Utility

Beyond two-electron ionic pathways typical of cross-coupling, the aryl bromide of this compound can also be a precursor to aryl radicals. These highly reactive intermediates can participate in a variety of synthetic transformations that are complementary to traditional methods.

Aryl Radical Cyclizations

Aryl radicals generated from aryl halides can undergo intramolecular cyclization onto a tethered π-system (e.g., an alkene, alkyne, or arene). This strategy is a powerful method for constructing cyclic and polycyclic frameworks. The generation of the aryl radical from this compound would typically require a radical initiator, such as tributyltin hydride (Bu₃SnH) with AIBN, or photoredox catalysis. The subsequent cyclization would depend on the presence of a suitably positioned unsaturated group within the molecule, which is not present in the parent compound but could be introduced via modification of the carboxylic acid or benzyloxy group.

Homolytic and Ipso Aromatic Substitutions

An aryl radical, once formed from the carbon-bromine bond of this compound, can engage in homolytic aromatic substitution. In this process, the radical adds to an aromatic ring, followed by the loss of a hydrogen atom to afford the substituted product.

A related and synthetically intriguing pathway is ipso-substitution. This involves the addition of a radical to a substituted aromatic ring at the position already bearing a substituent (the ipso position). For the aryl radical derived from this compound, this pathway is less relevant as a self-reaction but describes how other radicals might react with the parent molecule at the bromine-substituted carbon.

Conjugate Additions

Aryl radicals can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. libretexts.org This reaction involves the addition of the aryl radical to the β-position of the Michael acceptor, generating an enolate radical which is then trapped. libretexts.org Generating an aryl radical from this compound would allow its addition to various Michael acceptors, providing a route to introduce the 2-(benzyloxy)-4-carboxyphenyl group at the β-position of another molecule, thus forming a new carbon-carbon bond. libretexts.org

Selective Oxidation and Reduction Methodologies

The chemical behavior of this compound is largely dictated by its three principal functional groups: the carboxylic acid, the benzyl (B1604629) ether, and the bromo-substituted aromatic ring. The interplay between these groups allows for a range of selective transformations.

The benzyl ether moiety in this compound, while primarily serving as a robust protecting group for the phenolic hydroxyl, can undergo oxidative cleavage under specific conditions. This transformation provides an alternative to reductive deprotection methods, which can be advantageous if other reducible functional groups are present in the molecule.

One common method involves the use of oxidizing agents to convert the benzyl ether into a benzoate (B1203000) ester. This intermediate can then be readily hydrolyzed under basic conditions to yield the free phenol (B47542). A notable reagent for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov The reaction with DDQ is particularly effective for benzyl ethers that are electronically enriched, such as p-methoxybenzyl (PMB) ethers, but methods have been developed for simple benzyl ethers as well. organic-chemistry.orgnih.gov Visible-light-mediated debenzylation using DDQ as a photo-oxidant has emerged as a mild and selective technique that is compatible with sensitive functional groups like azides and alkynes. nih.gov

Alternatively, benzylic ethers can be oxidatively cleaved to furnish the corresponding aromatic aldehydes. organic-chemistry.org For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) has been shown to cleave benzylic ethers, yielding aromatic aldehydes and alcohols. organic-chemistry.org In the context of this compound, such a reaction would be expected to produce 4-bromo-2-hydroxybenzoic acid and benzaldehyde.

Table 1: Oxidative Cleavage Methods for Benzyl Ethers

Reagent/Method Intermediate Product Final Product (after hydrolysis) Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Benzoate Ester 4-Bromo-2-hydroxybenzoic Acid organic-chemistry.orgnih.gov
4-Acetamido-TEMPO Benzaldehyde Not Applicable organic-chemistry.org

Reductive methods offer a reliable pathway for modifying this compound, particularly for the deprotection of the benzyl ether.

The most prevalent and mild method for cleaving the benzyl ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The process reductively cleaves the carbon-oxygen bond of the ether, yielding the deprotected phenol (4-bromo-2-hydroxybenzoic acid) and toluene as a readily removable byproduct. youtube.comyoutube.com This method is known for its high yields and clean reaction profiles, making it a favored strategy in multi-step synthesis. youtube.com It is particularly valuable because it can be performed selectively in the presence of other functional groups that are not susceptible to hydrogenation, though care must be taken if other reducible groups like alkenes or alkynes are present. semanticscholar.org

While catalytic hydrogenation is standard, benzyl ethers can also be cleaved using strong acids; however, this approach is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Another alternative is reductive cleavage using sodium in liquid ammonia (B1221849) (a Birch reduction), though this method is also harsh and has limited functional group compatibility. nih.gov

The carboxylic acid group of this compound can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid to a primary alcohol, forming (2-(benzyloxy)-4-bromophenyl)methanol.

Table 2: Common Reductive Transformations

Transformation Reagent(s) Product(s) Reference
Benzyl Ether Cleavage H₂, Pd/C 4-Bromo-2-hydroxybenzoic acid, Toluene youtube.comyoutube.com
Benzyl Ether Cleavage Strong Acid (e.g., HBr) 4-Bromo-2-hydroxybenzoic acid, Benzyl bromide organic-chemistry.org

Esterification and Amidation Protocols

The carboxylic acid function is a key handle for derivatization, enabling the synthesis of esters, amides, and other related compounds.

The carboxylic acid group of this compound readily undergoes esterification with various alcohols. The classical Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a straightforward method.

For substrates that may be sensitive to strong acid and high temperatures, milder conditions are employed. These methods typically involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to facilitate nucleophilic attack by an alcohol. These reactions are often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and can be carried out at room temperature, offering greater compatibility with complex molecules.

The synthesis of thioesters from this compound follows a similar logic to esterification. The carboxylic acid is first activated, typically with a carbodiimide (B86325) or by conversion to an acid chloride, and is then treated with a thiol (R-SH) instead of an alcohol. The resulting thioester is a valuable intermediate in its own right, notably in the construction of peptides and other natural products.

While this compound itself cannot form a macrolactone via intramolecular cyclization, it serves as a crucial building block for their synthesis. A common strategy would involve first deprotecting the benzyl ether to reveal the phenolic hydroxyl group (as described in section 3.3.2). This resulting 4-bromo-2-hydroxybenzoic acid can then be coupled with a long-chain ω-hydroxy acid. The terminal hydroxyl and carboxylic acid groups of this elongated intermediate can then be induced to cyclize, forming a macrolactone through an intramolecular esterification reaction, often employing specialized macrolactonization conditions like the Yamaguchi or Shiina methods.

In conventional peptide synthesis, the carboxylic acid of one amino acid is activated and reacts with the nucleophilic amine of another. This compound can participate in this classical type of amide bond formation. Its structural relative, 2-amino-4-bromobenzoic acid, is noted for its application in peptide synthesis. sigmaaldrich.com

More advanced and unconventional strategies, such as Umpolung Amide Synthesis (UmAS), have been developed to reverse the traditional roles of the reactants. vanderbilt.edu In UmAS, the amine component is rendered electrophilic, and it reacts with a nucleophilic carboxylic acid equivalent. vanderbilt.edu While direct application of this compound in an umpolung protocol is not prominently documented, the development of such novel synthetic methods is of great interest. nih.govresearchgate.netorganic-chemistry.org For instance, researchers have used 1,4,2-dioxazol-5-ones as a type of umpolung reagent that bears a nucleophilic nitrogen atom, which can react with an activated amide. nih.govresearchgate.netorganic-chemistry.org The functional group array of this compound makes it a candidate for incorporation into complex molecular architectures, including peptides and their analogs, using both traditional and modern synthetic protocols. researchgate.net

Late-Stage Functionalization and Bioconjugation Techniques

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence, which is a powerful strategy in drug discovery and chemical biology. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, often employs LSF principles. This compound possesses key structural features that make it a potentially valuable scaffold for these advanced applications. Its reactivity can be selectively harnessed for C-H functionalization or for creating stable linkages to biomolecules.

C-H Functionalization Potential:

The carboxylic acid group is a well-established directing group for ortho-C–H activation, guiding the installation of new functional groups at the adjacent C-H bonds. nih.govnih.gov In the case of this compound, there are two ortho positions: C3 and C6. However, the C3 position is blocked by the benzyloxy group. Research on similarly substituted benzoic acids has shown that C-H functionalization reactions, such as amination or arylation, proceed with high regioselectivity at the less sterically hindered ortho position. nih.govmdpi.com Therefore, any carboxylate-directed C-H functionalization of this molecule is expected to occur exclusively at the C6 position. The bulky benzyloxy group at C2 effectively shields the C3 position, ensuring high regioselectivity. For instance, iridium-catalyzed ortho-amination and ruthenium-catalyzed ortho-allylation have been successfully demonstrated on a variety of substituted benzoic acids, tolerating even large ortho substituents and directing functionalization to the open C-H bond. nih.govnih.gov

Cross-Coupling Reactions for Bioconjugation:

The most synthetically versatile handle on the this compound molecule for bioconjugation is the aryl bromide at the C4 position. Aryl halides are widely used in palladium-catalyzed cross-coupling reactions to form stable carbon-carbon and carbon-heteroatom bonds under conditions that are often compatible with sensitive biological molecules. rsc.orgkhanacademy.org These reactions provide a robust platform for attaching this scaffold to proteins, peptides, or other biomolecules that have been pre-functionalized with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester. It is a powerful method for forming biaryl linkages. For bioconjugation, a biomolecule could be functionalized with a boronic acid, which would then react with the C4-bromo position of the scaffold. Studies on 4-bromobenzoic acid have shown that this coupling proceeds efficiently in aqueous media, a critical requirement for reactions involving biological macromolecules. nih.govbohrium.comepa.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. acs.orgrsc.org This is a direct method for conjugating the scaffold to lysine (B10760008) residues or N-terminal amines on a protein, or to any biomolecule appended with a primary or secondary amine. The reaction has been refined to work under mild conditions with high functional group tolerance. rsc.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netyoutube.com This is particularly relevant for bioorthogonal chemistry, where an alkyne-modified biomolecule can be "clicked" onto the aryl bromide handle. The resulting rigid alkynyl linkage is often desirable in the design of probes and linkers. researchgate.net

The following tables summarize representative palladium-catalyzed cross-coupling reactions on analogous aryl bromide systems, illustrating the conditions and potential transformations applicable to this compound for bioconjugation purposes.

Table 1: Analogous Suzuki-Miyaura Coupling Reactions This table presents examples of Suzuki-Miyaura reactions on substrates analogous to this compound, demonstrating the formation of C-C bonds under various conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(OAc)2, PPh3K2CO3H2OHigh nih.gov
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl2⊂dmβ-CDNa2CO3H2O/Organic93 bohrium.com
BromobenzenePhenylboronic acid(NHC)2PdBr2KOHH2O/2-Propanol95-99 nih.gov

Table 2: Analogous Buchwald-Hartwig Amination Reactions This table showcases examples of Buchwald-Hartwig amination on aryl halides, illustrating the formation of C-N bonds relevant for bioconjugation.

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd2(dba)3, XantphosCs2CO3Toluene92 rsc.org
Aryl HalidesPrimary/Secondary AminesPd(0) with various phosphine (B1218219) ligandsNaOt-BuToluene or DioxaneGeneral acs.org

Table 3: Analogous Sonogashira Coupling Reactions This table provides examples of Sonogashira coupling, demonstrating the formation of C-C triple bonds from aryl halides, a key reaction for bioorthogonal linking.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
Iodinated PeptidesTerminal AlkynesPd(0) with guanidinophosphane ligandPiperidine/DIEAH2O/MeCNGood youtube.com
Aryl BromidesTerminal AlkynesPd(acac)2, Hydrazone ligand, CuIK3PO4DMSOGood-Excellent
Aryl/Vinyl HalidesTerminal AlkynesPd catalyst, Cu(I) cocatalystAmine BaseAnhydrous/AnaerobicGeneral researchgate.net

Role of the Benzyloxy and Carboxylic Acid Groups:

The benzyloxy group primarily functions as a protecting group for the C2-hydroxyl. Its removal, typically via catalytic hydrogenolysis (H₂/Pd-C), unmasks the phenol. mdpi.com This deprotection step, however, is often incompatible with functional groups used in bioconjugation, such as alkynes or azides, which can be reduced under these conditions. Milder, chemoselective methods for benzyl ether cleavage, such as using Lewis acids or photoredox catalysis, may offer more compatibility. Once deprotected, the resulting phenol and the adjacent carboxylic acid can form a strong chelation site for metal ions or act as a hydrogen-bonding motif for molecular recognition.

The carboxylic acid itself can serve as a conjugation handle. It can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine functionalities, such as lysine residues on proteins, forming stable amide bonds. This represents one of the most common and reliable methods for bioconjugation.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Core Scaffold for Biologically Active Molecules

The inherent reactivity of its functional groups allows 2-(Benzyloxy)-4-bromobenzoic acid to serve as a fundamental building block for a diverse range of compounds. The bromine atom, for instance, can be readily substituted by various nucleophiles, enabling the introduction of different functionalities and the exploration of a broad chemical space. This adaptability is crucial in the development of new drugs, where even minor structural modifications can lead to significant changes in biological activity.

Nitrogen-containing heterocyclic compounds are of immense interest in medicinal chemistry due to their widespread presence in natural products and synthetic drugs. This compound can be utilized as a precursor for the synthesis of such molecules. For example, the carboxylic acid group can be converted to an amide, which can then participate in cyclization reactions to form various nitrogen-containing ring systems. These scaffolds are often associated with a wide range of pharmacological activities, including antimicrobial and anticancer properties. The benzyloxy group can serve as a protecting group or as a key pharmacophoric feature, influencing the compound's interaction with biological targets.

Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.gov The structure of this compound provides a suitable starting point for the synthesis of benzothiazole (B30560) derivatives. nih.gov The synthesis can involve the conversion of the carboxylic acid to a thioamide, followed by an intramolecular cyclization reaction. The resulting benzothiazole core can be further modified at various positions to optimize its biological activity. nih.gov The ability to generate a library of substituted benzothiazoles from this single precursor makes it a valuable tool in drug discovery programs. nih.govnih.gov

Design, Synthesis, and Evaluation of Novel Derivatives

A key area of research involving this compound is the design and synthesis of novel derivatives with specific biological targets in mind. One such target that has garnered significant attention is the α-amylase enzyme.

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars. nih.govsemanticscholar.org Inhibiting this enzyme can slow down the absorption of glucose, making it a therapeutic target for managing type 2 diabetes. nih.govsemanticscholar.org Benzoic acid derivatives have shown potential as α-amylase inhibitors, and researchers have explored derivatives of this compound for this purpose. researchgate.net

A common strategy to enhance the biological activity of a lead compound is to synthesize its hydrazone-Schiff base derivatives. These derivatives are formed by reacting the carboxylic acid group (after conversion to a hydrazide) with various aldehydes or ketones. researchgate.netchemrevlett.com This approach has been applied to benzoic acid derivatives to create potent α-amylase inhibitors. researchgate.net The resulting hydrazone-Schiff base derivatives of this compound can exhibit enhanced inhibitory activity due to the introduction of additional hydrogen bonding and hydrophobic interaction sites, which can lead to stronger binding with the α-amylase enzyme. researchgate.net The diverse range of aldehydes and ketones available for this reaction allows for the creation of a large library of derivatives for screening and optimization. researchgate.netresearchgate.net

Identification of Monoamine Oxidase-B (MAO-B) Inhibitors

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. ptfarm.pl Its inhibition can increase dopamine levels, a strategy that has proven effective in the management of Parkinson's disease. ptfarm.plnih.gov The benzyloxy pharmacophore has been identified as a crucial structural feature in a number of potent and selective MAO-B inhibitors. researchgate.netnih.gov

Research into benzyloxy-derived halogenated chalcones has yielded compounds with significant MAO-B inhibitory activity. nih.gov A series of these chalcones were synthesized and evaluated, with several derivatives displaying potent and selective inhibition of MAO-B. nih.gov For instance, compound BB4 was identified as a particularly effective inhibitor with an IC₅₀ value of 0.062 μM. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B. nih.gov While the direct use of this compound as a starting material for these specific chalcones is not explicitly detailed in the provided research, the benzyloxy-phenyl portion of the active chalcones could potentially be derived from such a precursor through standard synthetic transformations. The presence of the benzyloxy group is noted to be critical for the selective inhibition of MAO-B. researchgate.net

Table 1: MAO-B Inhibitory Activity of Benzyloxy-Derived Halogenated Chalcones

Compound MAO-B IC₅₀ (μM) MAO-A Inhibition Selectivity Index (SI) for MAO-B Inhibition Type Ki (μM)
BB2 0.093 Less efficient than MAO-B 430.108 Reversible, Competitive 0.030 ± 0.014
BB4 0.062 Less efficient than MAO-B 645.161 Reversible, Competitive 0.011 ± 0.005

Data sourced from a study on benzyloxy-derived halogenated chalcones. nih.gov

Exploration of Pyruvate (B1213749) Kinase (PKL) Inhibitors

Liver pyruvate kinase (PKL) has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). nih.gov The inhibition of PKL could help to halt or reverse the accumulation of fat in the liver. nih.gov Urolithin C, a metabolite of ellagic acid, has been investigated as a scaffold for the development of allosteric inhibitors of PKL. nih.gov

In the quest for more potent and selective PKL inhibitors, extensive structure-activity relationship (SAR) studies have been conducted on derivatives of urolithin C. nih.gov These studies have involved the synthesis of a wide range of analogues to probe the importance of different structural features for inhibitory activity. nih.gov The synthesis of these urolithin C derivatives often utilizes substituted 2-bromobenzoic acids as key starting materials. nih.gov Specifically, the synthesis of analogues has involved the use of benzyloxy-substituted 2-bromobenzoic acids, such as 4,5-bis(benzyloxy)-2-bromobenzoic acid, which underscores the utility of precursors like this compound in generating this class of compounds. nih.gov The modification of the catechol moiety of urolithin C has been a particular focus, with various analogues being synthesized and tested for their ability to inhibit PKL. nih.gov The results have shown that the substitution pattern on the benzoic acid-derived portion of the molecule significantly influences the inhibitory potency against PKL. nih.gov

Table 2: PKL Inhibition by Urolithin C and its Derivatives

Compound % PKL Inhibition at 10 µM
Urolithin C 33
Analogue with modified catechol moiety Varied

Data highlights the importance of the catechol moiety in PKL inhibition. nih.gov

Design of Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonists

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. nih.gov Agonists of PPARα are used in the treatment of dyslipidemia and have shown potential for treating ocular diseases like diabetic retinopathy. nih.gov

A significant advancement in the design of PPARα agonists has been the development of the 4-benzyloxy-benzylamino chemotype. nih.gov This class of compounds evolved from the deconstruction of a more rigid quinoline-based scaffold, leading to more flexible and synthetically accessible molecules with improved binding to the U-shaped ligand-binding pocket of PPARα. nih.gov The design strategy focused on creating compounds with a 4-benzyloxy-benzylamino core linked to a benzoic acid moiety. nih.gov

Extensive SAR studies were conducted to optimize the potency and selectivity of these agonists. nih.gov These investigations explored modifications to the C-ring, the linker, and the position of the carboxylate group. nih.gov The research led to the discovery of compounds with cellular potencies in the nanomolar range and high selectivity for PPARα over other PPAR isoforms. nih.gov For example, the incorporation of specific substituents on the C-ring and strategic methylation of the scaffold significantly enhanced the activity and selectivity. nih.govnih.gov

Table 3: SAR of 4-Benzyloxy-benzylamino PPARα Agonists

Compound Modification PPARα EC₅₀ (nM) Selectivity vs PPARγ/δ
Lead Compound Initial 4-benzyloxy-benzylamino scaffold >1000 -
Optimized Analogues Strategic modifications to C-ring and scaffold <50 >2700-fold

Data from a study on the evolution of 4-benzyloxy-benzylamino chemotypes. nih.govnih.gov

Development of Antibacterial Compounds

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action. researchgate.netias.ac.in Acridone-based compounds have attracted attention due to their diverse biological activities, including antibacterial effects. ias.ac.in

A promising strategy in the development of new antibacterial agents has been the hybridization of different pharmacophores. researchgate.netias.ac.in Researchers have synthesized novel hybrids of acridone (B373769) and 1,2,3-triazole and evaluated their antibacterial activity. ias.ac.in The synthesis of the acridone core of these hybrids typically involves the Ullmann condensation, which is a copper-catalyzed reaction between an aniline (B41778) derivative and a benzoic acid derivative. ptfarm.plwikipedia.org While the specific literature does not explicitly mention the use of this compound in the synthesis of these acridone-triazole hybrids, its structure is well-suited for such a reaction. The benzyloxy and bromo substituents could be incorporated into the final acridone scaffold, offering points for further functionalization or influencing the biological activity of the resulting hybrids. The synthesized acridone-1,2,3-triazole derivatives have demonstrated in vitro antibacterial potency against various clinically isolated bacterial strains. ias.ac.in

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Monoamine Oxidase-B (MAO-B)
Dopamine
Chalcones
Pyruvate Kinase (PKL)
Urolithin C
Ellagic acid
4,5-Bis(benzyloxy)-2-bromobenzoic acid
Peroxisome Proliferator-Activated Receptor alpha (PPARα)
4-Benzyloxy-benzylamino
Acridone
1,2,3-triazole
Aniline

Investigation of Metabolic Fate and Pharmacokinetics (related to bromobenzoic acids)

Understanding the metabolic fate of a compound is a critical aspect of drug discovery, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on bromobenzoic acid isomers offer a valuable proxy for predicting the behavior of more complex derivatives like this compound.

A key study investigated the metabolic fate of 2-, 3-, and 4-bromobenzoic acids in rats. sigmaaldrich.com Following intraperitoneal administration, it was observed that all three isomers were rapidly excreted, with 82-98% of the dose being eliminated within 48 hours, predominantly through urine. sigmaaldrich.com This rapid clearance suggests efficient elimination from the body.

The investigation utilized advanced analytical techniques, including inductively coupled plasma mass spectrometry (ICPMS) for tracking bromine and high-performance liquid chromatography (HPLC) coupled with ICPMS to profile the metabolites. sigmaaldrich.com The results indicated that the parent bromobenzoic acids underwent extensive metabolism and constituted only a minor portion of the excreted compounds. sigmaaldrich.com The primary metabolite identified for all three isomers was their respective glycine (B1666218) conjugate. sigmaaldrich.com Ester glucuronide conjugates were also detected, though they represented a smaller fraction of the total metabolites. sigmaaldrich.com

These findings highlight a common metabolic pathway for bromobenzoic acids involving conjugation with glycine, a process that typically enhances water solubility and facilitates renal excretion. A similar study on the metabolic fate of 2-bromophenol, a related compound, also identified glucuronide and sulphate conjugates as the major metabolites excreted in urine. nih.gov

Table 1: Summary of Metabolic Fate of Bromobenzoic Acid Isomers in Rats

Feature Finding Citation
Primary Route of Excretion Urine sigmaaldrich.com
Excretion Rate 82-98% within 48 hours sigmaaldrich.com
Metabolism Extensive sigmaaldrich.com
Major Metabolite Glycine Conjugate sigmaaldrich.com

| Minor Metabolite | Ester Glucuronide Conjugate | sigmaaldrich.com |

Antimicrobial Applications (e.g., as additives)

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are commonly used as preservatives in food and other products. nih.gov The effectiveness of these compounds is often linked to the type, number, and position of substituents on the benzene (B151609) ring. nih.gov

The antimicrobial action of phenolic acids is generally attributed to their ability to lower the pH of the environment, which can inhibit bacterial growth. nih.gov Furthermore, these molecules can penetrate the phospholipid layer of bacterial cell membranes. This penetration can lead to the acidification of the cell's interior and interfere with essential cellular components and functions. nih.gov

Research on various benzoic acid derivatives has demonstrated that the presence of specific substituents can enhance their antibacterial activity compared to the parent benzoic acid molecule. nih.gov For instance, studies have shown that hydroxyl and methoxyl groups can significantly influence the bactericidal effect against bacteria like E. coli. nih.gov While specific studies on the antimicrobial properties of this compound are not detailed in the provided sources, the known effects of halogen (bromo) and other substituents on the benzene ring suggest its potential for such applications. nih.govontosight.ai Benzoic acid derivatives continue to be investigated for their potential to reduce microbial hazards. nih.gov

Based on a comprehensive review of available scientific literature, there are no published computational or advanced theoretical investigation studies specifically focusing on the chemical compound This compound .

While computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to analyze the molecular properties of various organic compounds, specific research detailing the conformational analysis, vibrational spectra, and electronic properties for this compound is not present in the public domain.

Studies on structurally related molecules, such as other substituted benzoic acids or compounds containing a benzyloxy group, do exist. nih.govrri.res.innih.govresearchgate.net For instance, research has been conducted on the crystal structure and DFT analysis of compounds like 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov and 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. rri.res.in These studies provide insights into properties like HOMO-LUMO energy gaps and molecular conformations for those specific structures. nih.govrri.res.in Similarly, vibrational and HOMO-LUMO analyses have been performed for molecules like 2-amino-5-bromo-benzoic acid methyl ester nih.gov and 4-Bromo-3-(methoxymethoxy) benzoic acid. researchgate.net

However, the results of such computational analyses are highly specific to the exact molecular structure being studied. The electronic and steric effects of the substituent groups (their type and position on the aromatic ring) critically influence the calculated molecular geometries, vibrational frequencies, and electronic orbital energies. Therefore, the data from these related but distinct compounds cannot be extrapolated to accurately describe this compound.

Consequently, the generation of an article with the requested detailed sections and data tables on the computational chemistry of this compound is not possible without dedicated, original research being performed and published on this specific molecule.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org

For 2-(benzyloxy)-4-bromobenzoic acid, NBO analysis reveals the nature of the intramolecular interactions. Key aspects include the hybridization of atomic orbitals and the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. These interactions, often described as hyperconjugation, play a significant role in stabilizing the molecular structure. rsc.org The analysis quantifies the energy of these delocalization interactions, providing insight into the electronic effects of the benzyloxy and bromo substituents on the benzoic acid core. The examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs is central to this analysis, with their energetic importance estimated using second-order perturbation theory. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgscispace.com This is invaluable for predicting the sites of chemical reactivity. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential (colored blue) is generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net The MEP surface thus provides a detailed picture of the molecule's reactivity landscape. nih.gov

Thermochemical and Thermodynamic Parameters

Computational methods can accurately predict various thermochemical and thermodynamic properties of molecules in the gas phase. nist.gov These parameters are crucial for understanding the stability and reactivity of a compound under different conditions. For halogenated benzoic acids, these properties are influenced by the nature and position of the halogen substituent. nist.gov

Key calculated parameters include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.govchemeo.com For instance, studies on similar molecules like 2-hydroxy-4-methoxybenzophenone have shown that methods like B3LYP/6-311++G(d,p) can be used to determine the temperature dependence of these thermodynamic properties. nih.gov Such calculations are vital for predicting the outcomes of chemical reactions and for process optimization in industrial applications. nist.gov

Spectroscopic Parameter Prediction and Simulation

The simulation of spectroscopic data is a powerful tool for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectra Simulation (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the NMR chemical shifts of molecules. researchgate.net By predicting the ¹H and ¹³C NMR spectra, researchers can gain detailed information about the chemical environment of each atom in the molecule. researchgate.net

For this compound, GIAO calculations can predict the chemical shifts for each proton and carbon atom. These theoretical values are influenced by the electronic effects of the substituents. For example, the electronegativity of the bromine and oxygen atoms and the aromatic currents of the benzene (B151609) rings will have distinct effects on the shielding of nearby nuclei. The accuracy of these predictions is often enhanced by using appropriate levels of theory and basis sets, such as B3LYP with a 6-311+G** basis set. researchgate.net

Validation with Experimental Spectroscopic Data

The ultimate test of any computational model is its agreement with experimental reality. Therefore, the predicted NMR chemical shifts for this compound must be compared with experimentally obtained spectra. researchgate.netresearchgate.net

Experimental ¹H and ¹³C NMR spectra are typically recorded in a suitable solvent. rsc.org A strong correlation between the calculated and experimental chemical shifts serves to validate the computed molecular structure and the computational methodology employed. researchgate.net For instance, a linear correlation between the theoretical and experimental data, as has been demonstrated for aminobenzoic acids, provides confidence in the accuracy of the computational model. researchgate.net This validation step is crucial for ensuring that the theoretical insights are grounded in empirical evidence.

Molecular Modeling and Docking Studies for Biological Interactions

While molecular docking is a common technique to study ligand-receptor interactions, no specific studies have been published detailing the docking of this compound into any biological target. nih.govmdpi.comnih.gov Research in this area often focuses on molecules with known biological activity, whereas this compound is typically used as a building block.

Ligand-Target Binding Mode Elucidation

There is no available information elucidating the binding mode of this compound with any specific protein targets. Such studies would typically describe the key amino acid interactions, hydrogen bonds, and hydrophobic interactions, but this level of detail is absent from the scientific literature for this compound. nih.govnih.gov

In Silico Structure-Activity Relationship (SAR) Derivation

No in silico SAR studies for this compound have been published. SAR studies involve computationally modifying a molecule's structure to predict how these changes will affect its biological activity, a process that has not been documented for this specific compound.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Computational predictions of the ADMET properties for this compound are not available in published literature. These predictive studies are crucial for drug development but are generally performed on compounds identified as potential therapeutic agents, not on synthetic intermediates. nih.govuin-malang.ac.id

Theoretical Studies on Crystal Structures and Polymorphism

There are no theoretical studies available that focus on the crystal structure or potential polymorphism of this compound. Such research would involve computational predictions of crystal packing and energy landscapes to identify different crystalline forms, which has not been reported for this molecule. scielo.br

Analytical and Characterization Methodologies in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular framework of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.

¹H NMR: In the proton NMR spectrum of 2-(Benzyloxy)-4-bromobenzoic acid, distinct signals corresponding to the different types of protons are expected. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 12 ppm, due to its acidic nature. chemicalbook.com The two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) would present as a singlet around 5.2 ppm. The aromatic region of the spectrum would be more complex, showing signals for the protons on both the phenyl and the brominated benzoic acid rings, typically between 7.0 and 8.0 ppm. rsc.org The specific splitting patterns (e.g., doublets, triplets) would depend on the coupling between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxyl group (-COOH) is characteristically found in the 165-175 ppm region. rsc.org The benzylic carbon (-OCH₂) would resonate around 70 ppm. The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the benzyloxy group (C-O) would have their chemical shifts influenced by the respective substituents. For instance, in related bromobenzoic acids, the carbon bearing the bromine atom can appear around 127 ppm. rsc.org

2D NMR Methods: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish definitive structural assignments. COSY experiments would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)> 12.0 (broad s)165 - 175
Benzylic Methylene (-OCH₂)~ 5.2 (s)~ 70
Aromatic (C₆H₅)7.2 - 7.5 (m)127 - 136
Aromatic (C₆H₃Br)7.0 - 8.0 (m)115 - 160

Note: 's' denotes singlet, 'm' denotes multiplet. Predictions are based on data from analogous structures. chemicalbook.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in the elucidation of its structure through fragmentation analysis.

EI-MS: In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, often leading to extensive fragmentation. For this compound, the molecular ion peak [M]⁺ would be observed. Key fragment ions would likely include the loss of the benzyl (B1604629) group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other significant fragments could arise from the loss of the carboxyl group (-COOH) or the bromine atom.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (Molecular Formula: C₁₄H₁₁BrO₃), the expected m/z for the protonated molecule would be approximately 306.99645 and for the deprotonated molecule, 304.98189. uni.lu Adducts with sodium [M+Na]⁺ are also commonly observed. chromatographytoday.com This technique is particularly useful for confirming the molecular weight of the synthesized compound.

HREI-MS: High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements of the molecular ion and its fragments. This accuracy allows for the determination of the elemental formula for each peak, which is crucial for confirming the identity of the compound and distinguishing it from isomers. For example, HREI-MS can confirm that a peak at m/z 305.9886 corresponds to the formula C₁₄H₁₁BrO₃ and not another combination of atoms with a similar nominal mass. uni.lunih.gov

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

Ion Formula Predicted m/z Technique
[M-H]⁻[C₁₄H₁₀BrO₃]⁻304.98189ESI (-)
[M+H]⁺[C₁₄H₁₂BrO₃]⁺306.99645ESI (+)
[M+Na]⁺[C₁₄H₁₁BrO₃Na]⁺328.97839ESI (+)
[C₇H₇]⁺[C₇H₇]⁺91.05478EI/HREI-MS

Note: Predicted m/z values are based on monoisotopic masses. uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. nih.gov A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxyl group. nih.gov The C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically give rise to several peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong signals in the Raman spectrum. researchgate.net While the O-H stretch is weak in Raman, the C=O stretch and the aromatic C=C stretches are readily observable. researchgate.netresearchgate.net Raman spectroscopy can be a valuable tool for studying molecular structure, especially for samples in aqueous media. nih.gov

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Ether & Acid)1000 - 1300Strong
C-Br Stretch500 - 650Medium-Weak

Note: Wavenumbers are approximate and based on data from analogous structures. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene (B151609) rings. The presence of the benzyloxy, carboxyl, and bromo substituents, which act as auxochromes, influences the position and intensity of the absorption maxima (λmax). rsc.org One would expect to see strong absorptions corresponding to π → π* transitions, likely in the range of 200-300 nm. For comparison, 4-bromobenzoic acid exhibits absorption maxima. nist.gov The specific λmax values are dependent on the solvent used for the analysis. rsc.org

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A common approach involves reverse-phase HPLC (RP-HPLC). sielc.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, is used for elution. thaiscience.info An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and reproducible retention times. sielc.comresearchgate.net

The sample is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum). researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample will ideally show a single, sharp, symmetrical peak. chromatographytoday.com

Thin-Layer Chromatography (TLC) (for reaction monitoring and qualitative assessment)

Thin-Layer Chromatography (TLC) is a fundamental, cost-effective, and rapid analytical technique widely employed in organic chemistry to monitor the progress of chemical reactions. researchgate.net Its application is crucial in the synthesis involving this compound, allowing for a qualitative assessment of the conversion of starting materials to products.

The process of monitoring a reaction, such as the synthesis of this compound from its precursors, involves several key steps. rochester.edu A small aliquot of the reaction mixture is sampled at various time intervals and spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. researchgate.netnih.gov Alongside the reaction mixture, spots of the starting materials are also applied to the plate as references. A "cospot," where the reaction mixture is spotted on top of the starting material spot, is also commonly used to help differentiate between spots with similar retention factors (Rf). rochester.edu

The plate is then placed in a sealed chamber containing a suitable mobile phase or eluent. As the eluent moves up the plate by capillary action, it separates the components of the spotted mixtures based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. sigmaaldrich.com For aromatic acids like this compound, a typical mobile phase might be a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comsigmaaldrich.com

After development, the plate is visualized, commonly under UV light at 254 nm, where UV-active compounds like aromatic rings appear as dark spots. shoko-sc.co.jp The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The product, this compound, will have a different Rf value compared to its precursors due to differences in polarity. This allows for a straightforward, real-time qualitative analysis of the reaction's progression towards completion. shoko-sc.co.jp

Table 1: Example Compounds in a Hypothetical Synthesis Monitored by TLC

Compound NameRoleExpected Relative Rf
4-Bromobenzoic acidPrecursorLower
Benzyl bromidePrecursorHigher
This compoundProductIntermediate

Note: Rf values are dependent on the specific TLC plate and mobile phase used.

X-ray Diffraction for Solid-State Characterization

X-ray Diffraction (XRD) is a premier, non-destructive analytical technique for investigating the solid-state structure of crystalline materials. units.it It is indispensable for the characterization of compounds like this compound, providing definitive information about the atomic arrangement within the crystal lattice. The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms in a crystalline solid, creating a unique diffraction pattern that serves as a fingerprint for the specific crystalline phase. nih.gov This methodology is broadly divided into two main types: single-crystal X-ray diffraction and powder X-ray diffraction.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful method for determining the precise three-dimensional structure of a molecule. nih.gov This technique requires a high-quality single crystal of the compound, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beam into a specific pattern of reflections. By analyzing the positions and intensities of these reflections, it is possible to construct an electron density map of the molecule and, from that, determine the exact position of each atom. mdpi.com

For this compound, an SCXRD analysis would provide unambiguous data on:

Absolute Configuration: It can establish the stereochemistry of chiral centers if present.

Molecular Geometry: It yields precise bond lengths, bond angles, and torsion angles.

Crystal Packing: It reveals how individual molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, which are common for carboxylic acids, and other weaker interactions like C–H⋯π or π–π stacking involving the aromatic rings. rsc.org

Studies on similar benzyloxybenzoic acid derivatives have shown that the carboxylic acid functional group often forms a cyclic R²₂(8) synthon through intermolecular O–H⋯O hydrogen bonds, leading to the formation of dimers. rsc.orgresearchgate.net These dimer units are then further assembled into more complex three-dimensional structures through other weak interactions. rsc.org

Table 2: Typical Crystallographic Data Obtainable from SCXRD

ParameterDescriptionExample Data for a Benzoic Acid Derivative
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 5.5, b = 15.0, c = 8.5
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 95, γ = 90
ZThe number of molecules in the unit cell.4
V (ų)The volume of the unit cell.698

Note: The data in this table is illustrative for a generic benzoic acid derivative and not specific to this compound.

Powder X-ray Diffraction for Phase Analysis and Polymorphism

While single-crystal XRD provides the ultimate structural detail, most bulk drug substances are isolated as microcrystalline powders. units.it Powder X-ray Diffraction (PXRD) is the primary technique used for the characterization of these materials. americanpharmaceuticalreview.com In PXRD, a sample of the polycrystalline powder is exposed to an X-ray beam, and the diffracted rays are collected by a detector. Because the sample contains millions of tiny crystallites in random orientations, the diffraction pattern appears as a series of peaks at specific scattering angles (2θ).

The resulting diffractogram—a plot of intensity versus 2θ—is a unique fingerprint for a specific crystalline solid. units.it PXRD is exceptionally valuable for:

Phase Identification: The PXRD pattern of an unknown sample can be compared to a database of known patterns to identify the compound.

Purity Assessment: It can detect the presence of crystalline impurities or different crystalline forms.

Polymorphism Studies: Polymorphism is the ability of a compound to exist in two or more different crystal structures. mdpi.com Different polymorphs of the same compound can have distinct physical properties. PXRD is the most common and effective tool for identifying and differentiating between polymorphs, as each form will produce a unique diffraction pattern. units.itmdpi.com

For this compound, identifying and controlling its polymorphic form would be critical for ensuring consistency in its physical properties. A PXRD analysis would confirm the identity of the crystalline phase and ensure batch-to-batch consistency. Research on other benzyloxybenzoic acids has successfully used laboratory PXRD data to solve their crystal structures, highlighting the power of this technique. rsc.org

Table 3: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs

Form A (2θ positions)Form B (2θ positions)
8.5°9.2°
12.3°11.5°
17.0°18.4°
21.8°23.1°
25.6°26.0°

Note: This table illustrates how different polymorphs produce distinct peak patterns. The values are hypothetical.

Future Research Directions and Emerging Avenues

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-(benzyloxy)-4-bromobenzoic acid is geared towards environmentally benign methodologies. Traditional synthetic pathways often involve hazardous reagents and generate significant waste. Green chemistry principles are now guiding the development of more sustainable alternatives.

A plausible green synthetic route would likely commence with the selective oxidation of p-bromotoluene to 4-bromobenzoic acid, followed by ortho-hydroxylation and subsequent benzylation. The initial oxidation step can be made greener by utilizing catalysts such as cobalt and manganese salts with oxygen as the oxidant in an aqueous medium, minimizing the use of harsh oxidizing agents. researchgate.netgoogle.com A patent has described a method for preparing 4-bromobenzoic acid from p-bromotoluene using a liquid phase catalytic oxidation with oxygen in glacial acetic acid, achieving high yields and purity. researchgate.net

The subsequent hydroxylation and benzylation steps are also targets for green innovation. The direct ortho-hydroxylation of 4-bromobenzoic acid presents a challenge in terms of regioselectivity. Research into enzymatic or biomimetic hydroxylation could provide a highly selective and environmentally friendly approach. For the benzylation of the resulting 4-bromo-2-hydroxybenzoic acid, traditional methods often use benzyl (B1604629) halides with a base in polar aprotic solvents. Future research could focus on replacing these reagents with greener alternatives, such as using benzyl alcohol under acid catalysis or employing solvent-free reaction conditions assisted by microwave or ultrasonic irradiation to enhance reaction rates and reduce energy consumption. justlonghealth.com The use of recyclable catalysts and water as a solvent are key aspects of making these synthetic steps more sustainable. pku.edu.cnresearchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

Reaction Step Traditional Method Potential Green Alternative Anticipated Advantages
Oxidation Potassium permanganate (B83412) oxidation of p-bromotolueneCatalytic oxidation of p-bromotoluene with O2 using Co/Mn salts in waterHigher yield, lower cost, reduced waste
Hydroxylation Multi-step synthesis involving protecting groupsDirect enzymatic or biomimetic ortho-hydroxylationHigh regioselectivity, mild reaction conditions
Benzylation Benzyl halide with a base in DMF or DMSOBenzyl alcohol with an acid catalyst; Microwave-assisted solvent-free reactionUse of less toxic reagents, reduced energy consumption, faster reaction times

Exploration of Novel Reactivity and Catalytic Transformations

The bromine atom on the aromatic ring of this compound is a prime site for a variety of catalytic cross-coupling reactions, offering a gateway to a vast array of novel derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, stands out as a powerful tool for forming carbon-carbon bonds.

Future research will likely focus on expanding the scope of Suzuki-Miyaura reactions with this substrate, coupling it with a diverse range of boronic acids and esters to synthesize biphenyl (B1667301) derivatives. researchgate.netpku.edu.cnresearchgate.netrsc.orgacs.orgnih.govrsc.orgnih.govrsc.org The development of highly active and selective palladium catalysts, including those that are ligand-free or supported on recyclable materials like palladium on carbon (Pd/C) or water-soluble fullerenes, will be crucial. pku.edu.cnresearchgate.net Performing these reactions in environmentally friendly solvents like water or ethanol/water mixtures at room temperature would represent a significant advancement in green catalysis. pku.edu.cnacs.orgrsc.org

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be explored to introduce alkenyl, alkynyl, and amino functionalities, respectively. The development of catalysts that can selectively activate the C-Br bond in the presence of the other functional groups will be a key area of investigation. The carboxylic acid and benzyl ether moieties also offer avenues for novel transformations, such as the formation of esters, amides, and other derivatives with unique biological or material properties.

Integration with Artificial Intelligence in Drug Discovery and Design

In the context of this specific molecule, AI algorithms can be employed to predict its potential biological targets. By analyzing its structural features and comparing them to vast databases of known bioactive molecules, machine learning models can generate hypotheses about its mechanism of action. Furthermore, generative AI models can be used to design novel derivatives of this compound with enhanced potency and selectivity for a specific target. These models can explore a vast chemical space to propose new structures that are then synthesized and tested, creating a rapid design-make-test-analyze cycle.

AI can also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles for further development. This in silico screening can significantly reduce the time and cost associated with preclinical studies.

Expansion into Novel Therapeutic Areas and Biomedical Applications

Derivatives of benzoic acid are known to possess a wide range of biological activities, and this compound serves as a promising scaffold for the development of new therapeutic agents. mdpi.comnih.gov Research into substituted benzoic acid derivatives has revealed their potential as inhibitors of enzymes like sirtuins and as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.gov

Future research should involve the synthesis of a library of derivatives of this compound and their screening against a panel of therapeutic targets. For instance, modification of the substituents on the phenyl ring could lead to potent and selective inhibitors of specific enzymes or protein-protein interactions. The benzyloxy group, in particular, could be explored for its potential to interact with hydrophobic pockets in protein binding sites. A study on a 4-benzyloxy-benzylamino chemotype demonstrated high potency as a PPARα agonist, suggesting that the benzyloxy moiety can be a key pharmacophore. mdpi.com

The exploration of this compound and its analogs in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases could also yield promising results. For example, some benzoic acid derivatives have shown trypanocidal activity, suggesting a potential application in treating Chagas disease.

Investigation in Material Science and Advanced Functional Materials

The unique structure of this compound also makes it an attractive building block for the synthesis of advanced functional materials. The presence of the carboxylic acid and the bromine atom allows for its incorporation into polymers and other macromolecules.

One promising avenue is the use of this compound as a monomer or a functionalizing agent in the synthesis of specialty polymers. For example, the carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the bromine atom can serve as a site for post-polymerization modification via atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. cmu.edu This could lead to the development of polymers with tailored properties, such as specific thermal or mechanical characteristics, or with introduced functionalities for applications in electronics or photonics. Brominated compounds are also used as binders in electrophotographic materials. justlonghealth.com

Furthermore, the aromatic nature of the molecule suggests its potential use in the development of liquid crystals or as a component in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the molecule through modifications at the bromine position could be particularly advantageous in these applications. The incorporation of benzoic acid derivatives into polymer films has also been shown to impart antimicrobial and antifungal properties. mdpi.com

Q & A

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Analyze samples monthly via HPLC for decomposition (e.g., hydrolysis of the benzyloxy group). Compare with control samples stored at –20°C. FTIR and XRD can detect crystalline form changes () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.